1-Benzhydrylazetidin-3-one hydrochloride

Drug Formulation Preformulation Studies Aqueous Solubility

Choose 1-Benzhydrylazetidin-3-one hydrochloride (CAS 118972-99-9) for your CNS drug discovery programs. Unlike the free base (CAS 40320-60-3), the HCl salt ensures superior aqueous solubility and stability, while the lipophilic benzhydryl protecting group (LogP ~2.66-3.4) enhances blood-brain barrier permeability – critical for GABA uptake inhibitor development. This versatile building block also supports BTK inhibitor and cannabinoid receptor antagonist syntheses, with a reactive ketone handle for Wittig olefination. Secure consistent, high-purity material (≥98%) for reliable scale-up.

Molecular Formula C16H16ClNO
Molecular Weight 273.75 g/mol
CAS No. 118972-99-9
Cat. No. B039305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidin-3-one hydrochloride
CAS118972-99-9
Molecular FormulaC16H16ClNO
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H15NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H
InChIKeyCZZSOMUDZAYRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidin-3-one hydrochloride (CAS 118972-99-9): A Foundational Azetidine Intermediate for CNS-Targeted Drug Discovery


1-Benzhydrylazetidin-3-one hydrochloride (CAS 118972-99-9), with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol, is a high-purity (>95-98%) hydrochloride salt of a key azetidin-3-one building block . This compound serves as a critical organic synthesis and pharmaceutical intermediate, specifically noted for its role in constructing novel γ-aminobutyric acid (GABA) uptake inhibitors, which are of significant interest for treating neurological disorders [1].

Procurement Rationale: Why 1-Benzhydrylazetidin-3-one Hydrochloride Cannot Be Casually Interchanged with Analogous Building Blocks


Generic substitution of 1-Benzhydrylazetidin-3-one hydrochloride with its free base form (CAS 40320-60-3) or other N-protected azetidin-3-ones (e.g., N-Boc) is not scientifically valid without rigorous requalification. The hydrochloride salt form provides distinct physicochemical advantages, including altered solubility and stability profiles compared to the free base, which is reported as sparingly soluble in water [1]. Furthermore, the sterically demanding and lipophilic benzhydryl (diphenylmethyl) protecting group confers unique reactivity and lipophilicity (LogP) that directly influence downstream synthetic efficiency and biological target engagement in GABA uptake inhibitor programs, differentiating it from less bulky or more polar N-protected analogs [2].

Quantitative Differentiation of 1-Benzhydrylazetidin-3-one Hydrochloride (118972-99-9): A Comparative Evidence Guide


Comparative Solubility: Hydrochloride Salt vs. Sparingly Soluble Free Base

The hydrochloride salt form (CAS 118972-99-9) is designed to overcome the poor aqueous solubility of its free base counterpart (CAS 40320-60-3). While specific experimental solubility data for this exact compound is not publicly available, its free base form, 1-Benzhydrylazetidin-3-one, is explicitly characterized as 'sparingly soluble in water' [1]. As a class-level principle, the formation of a hydrochloride salt typically enhances aqueous solubility by several orders of magnitude compared to the neutral free base, a critical factor for enabling in vitro biological assays and facilitating certain aqueous-phase synthetic transformations .

Drug Formulation Preformulation Studies Aqueous Solubility

Defined Lipophilicity Profile: A Key Driver for CNS Drug Design

The lipophilicity of 1-Benzhydrylazetidin-3-one, conferred by its benzhydryl group, is a quantifiable property with direct implications for blood-brain barrier (BBB) penetration in CNS drug candidates. The predicted partition coefficient (LogP) for the compound is consistently reported in the range of 3.1 (XLOGP3) to 3.4 (SILICOS-IT), with a consensus LogP of 2.66 [1]. This moderate lipophilicity is in the optimal range (LogP 2-4) for CNS drug candidates, differentiating it from more polar azetidin-3-one analogs (e.g., N-Boc-azetidin-3-one, predicted LogP ~0.8-1.5) which are less likely to cross the BBB.

Medicinal Chemistry CNS Drug Discovery Lipophilicity (LogP)

Defined Reactivity: The Azetidin-3-one Scaffold for Wittig Olefination

A key differentiator for the azetidin-3-one core is its versatile ketone functionality, which can undergo Wittig reactions to generate olefinic products [1]. This allows for the direct and efficient homologation of the azetidine ring, a common and crucial transformation in medicinal chemistry for building molecular complexity. While N-Boc-azetidin-3-one can also participate, the bulky, electron-rich benzhydryl group in this compound can influence reaction rates and stereoselectivity, offering a distinct synthetic handle not present in simpler N-alkyl or N-acyl azetidin-3-ones.

Synthetic Methodology C-C Bond Formation Wittig Reaction

Targeted Research and Industrial Applications for 1-Benzhydrylazetidin-3-one Hydrochloride


CNS Drug Discovery: Synthesis of GABA Uptake Inhibitors

This compound is explicitly used as a key intermediate in the synthesis of novel azetidine derivatives designed as gamma-aminobutyric acid (GABA) uptake inhibitors, a therapeutic class for neurological disorders [1]. Its specific lipophilicity profile (LogP ~2.66-3.4) makes it a superior building block for CNS drug discovery programs where blood-brain barrier permeability is a critical design parameter .

Medicinal Chemistry: BTK and Cannabinoid Receptor Antagonist Synthesis

The compound has been cited as an intermediate in the preparation of Bruton's tyrosine kinase (BTK) inhibitors and cannabinoid receptor antagonists [1]. The benzhydryl protecting group is strategically important in these complex syntheses, providing a stable, lipophilic handle that can be cleaved under specific conditions to reveal the free amine for further elaboration, a feature not easily replicated with simpler protecting groups.

Organic Synthesis Research: C-C Bond Formation via Wittig Chemistry

Research groups focused on synthetic methodology can leverage the ketone functionality of 1-Benzhydrylazetidin-3-one hydrochloride for Wittig olefination reactions [1]. This allows for the rapid generation of diverse, substituted azetidine libraries. The hydrochloride salt form ensures the starting material is readily soluble for these reactions, improving experimental reproducibility compared to the use of the free base .

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